

# Comprehensive Safety and Handling Guide for SJ11646

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Compound of Interest		
Compound Name:	SJ11646	
Cat. No.:	B15621752	Get Quote

This guide provides essential safety, logistical, and operational protocols for handling the potent and selective LCK degrader, **SJ11646**. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

## **Chemical and Physical Properties**

**SJ11646** is a PROTAC® (Proteolysis Targeting Chimera) that comprises Dasatinib as the LCK ligand and a phenyl glutarimide-based cereblon binder.[1][2] It is a potent degrader of LCK (lymphocyte-specific protein tyrosine kinase) and has shown cytotoxicity in T cell acute lymphoblastic leukemia (T-ALL) cell lines.[1][2]

Property	Value	Source
Molecular Weight	746.28 g/mol	[1]
Formula	C36H40CIN9O5S	[1]
Appearance	Solid	Probechem Biochemicals
Appearance Purity	Solid ≥98% (HPLC)	Probechem Biochemicals [1]

## **Storage and Stability**

Proper storage is crucial to maintain the integrity and activity of SJ11646.



Condition	Duration	Supplier Recommendation
Solid Powder	Up to 12 months	Store at -20°C
Up to 6 months	Store at 4°C	
In Solvent (e.g., DMSO)	Up to 6 months	Store at -80°C or -20°C

Note: Before use, and prior to opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes.

## **Solubility**

**SJ11646** is soluble in dimethyl sulfoxide (DMSO).

Solvent	Maximum Concentration
DMSO	20 mM

## Personal Protective Equipment (PPE) and Handling

Although a specific hazard classification may not be assigned, the potent biological activity of **SJ11646** necessitates stringent safety precautions. The following PPE and handling procedures are mandatory.

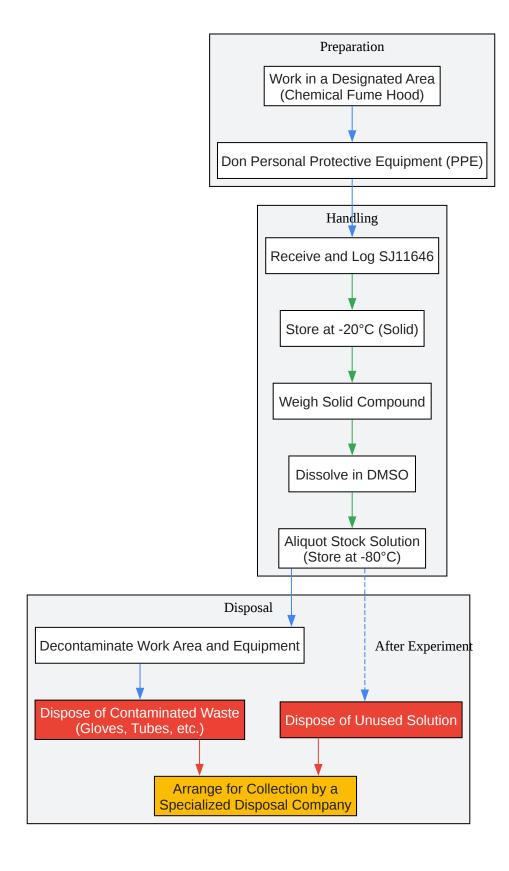




PPE	Specification	Rationale
Eye Protection	Safety glasses with side shields or goggles.	Protects eyes from splashes or aerosolized particles.
Hand Protection	Chemical-resistant gloves (e.g., nitrile rubber, BS EN 374:2003 standard or equivalent).	Prevents skin contact. Gloves should be inspected before use and changed frequently.
Body Protection	Laboratory coat.	Protects skin and clothing from contamination.
Respiratory Protection	Use in a chemical fume hood.  If a fume hood is not available, a suitable respirator may be necessary based on risk assessment.	Minimizes inhalation of the compound, especially when handling the solid form.

## **Handling Workflow Diagram**





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Caption: Workflow for the safe handling and disposal of SJ11646.



# Operational and Disposal Plans First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.
- In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

## **Spillage**

- Do not take action without suitable protective clothing.
- Evacuate personnel to a safe area.
- Ensure adequate ventilation.
- Cover the spillage with a suitable absorbent material.
- Sweep up the material and place it in an appropriate container for disposal.

#### **Disposal**

- Unused Product and Contaminated Materials: All waste materials contaminated with SJ11646 should be considered hazardous.
- Disposal Method: Arrange for collection by a specialized disposal company in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

## **Experimental Protocols**

The following are representative protocols for experiments where **SJ11646** is commonly used.



### In Vitro Cytotoxicity Assay in T-ALL Cell Lines

This protocol is adapted from studies evaluating the cytotoxic effects of **SJ11646** on T-ALL cell lines such as KOPT-K1.[3]

- · Cell Seeding:
  - o Culture T-ALL cells (e.g., KOPT-K1) in appropriate media.
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
  - Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.
- Compound Preparation and Treatment:
  - Prepare a stock solution of SJ11646 in DMSO (e.g., 10 mM).
  - Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
  - Remove the existing medium from the cells and add 100 μL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.
- Incubation:
  - Incubate the treated cells for a specified period (e.g., 72 hours).[3]
- Viability Assessment (e.g., using CellTiter-Glo®):
  - After incubation, equilibrate the plate to room temperature.
  - Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure luminescence using a plate reader.



- Data Analysis:
  - Normalize the data to the vehicle-treated control cells.
  - Calculate the half-maximal lethal concentration (LC50) using appropriate software.
     SJ11646 has an estimated LC50 of 0.083 pM in KOPT-K1 cells.[4]

### **Western Blot for LCK Degradation**

This protocol is used to confirm the degradation of the LCK protein following treatment with **SJ11646**.[3]

- · Cell Treatment and Lysis:
  - Treat T-ALL cells with SJ11646 at various concentrations and for different time points (e.g., 1, 3, 6, 24 hours).[3]
  - Harvest the cells and wash with ice-cold PBS.
  - Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
  - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Protein Transfer:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
     for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody against LCK overnight at 4°C.
  - Wash the membrane with TBST.



- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection:
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  - To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
- Analysis:
  - Quantify the band intensities using densitometry software.
  - Normalize the LCK protein levels to the housekeeping protein and compare them to the vehicle-treated control to determine the extent of degradation. SJ11646 has been shown to induce 92.6% LCK degradation within 3 hours at a concentration of 100 nM.[4]

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